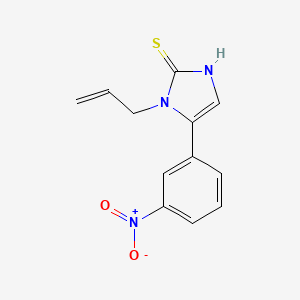
1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Vue d'ensemble
Description
1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C12H11N3O2S and its molecular weight is 261.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, an allyl group, and a nitrophenyl moiety. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of functional groups such as nitro and thio enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 342.41 g/mol |
| Functional Groups | Imidazole, Thiazole, Nitro, Thio |
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. It may inhibit bacterial cell wall synthesis or interfere with protein synthesis, making it a candidate for developing new antibiotics. In vitro studies have shown varying degrees of inhibition against pathogens such as Klebsiella pneumoniae and Acinetobacter baumannii .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Mechanisms include inducing cell cycle arrest and apoptosis in cancer cells. For instance, related imidazole derivatives have been reported to disrupt microtubule dynamics, leading to mitotic arrest in various human cancer cell lines .
Case Study: Cancer Cell Line Proliferation Inhibition
- A study demonstrated that similar compounds could induce G2/M phase arrest in prostate cancer cell lines, triggering apoptotic pathways through mitochondrial signaling cascades.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, which can be useful in biochemical studies. Its imidazole ring facilitates binding through hydrogen bonding or hydrophobic interactions with enzyme active sites .
The proposed mechanisms for the biological activity of this compound include:
- Interaction with Enzymes or Receptors : The imidazole structure aids in binding to target enzymes or receptors.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in target cells, which can trigger apoptosis .
Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antimicrobial Efficacy : A series of thioamide derivatives were tested against Klebsiella pneumoniae and Acinetobacter baumannii, showing promising inhibition results.
- Cancer Studies : Research indicated that related compounds induced G2/M phase arrest in prostate cancer cell lines, suggesting potential therapeutic applications.
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-6-14-11(8-13-12(14)18)9-4-3-5-10(7-9)15(16)17/h2-5,7-8H,1,6H2,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRIKSDKOSDIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















